

Application Notes and Protocols: Fmoc-Orn(Boc)-OH in Drug Discovery and Development

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Compound of Interest

Compound Name: Fmoc-Orn(Boc)-OH

Cat. No.: B557111

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N α -Fmoc-N δ -Boc-L-ornithine (**Fmoc-Orn(Boc)-OH**) is a pivotal building block in modern pharmaceutical research, particularly in the synthesis of peptide-based therapeutics.^{[1][2]} Ornithine, a non-proteinogenic amino acid, serves as a versatile scaffold for creating complex molecular architectures.^{[2][3]} The strategic placement of two distinct and orthogonally compatible protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the delta-amine, grants chemists precise control over the synthetic process.^{[1][2]} This dual protection scheme is instrumental in the stepwise assembly of peptides and the introduction of specific functionalities, making **Fmoc-Orn(Boc)-OH** indispensable for a range of applications in drug discovery.^{[1][2]}

Key Applications

The unique structural attributes of **Fmoc-Orn(Boc)-OH** enable its use in several key areas of drug development:

- **Solid-Phase Peptide Synthesis (SPPS):** **Fmoc-Orn(Boc)-OH** is a fundamental component in Fmoc-based SPPS, a cornerstone technique for the automated and manual synthesis of

peptides.[4] The Fmoc group provides temporary protection of the alpha-amine, which can be selectively removed at each cycle of peptide elongation, while the Boc group on the side chain remains intact until the final cleavage from the resin.[5]

- **Cyclic Peptides:** The synthesis of cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts, frequently employs **Fmoc-Orn(Boc)-OH**. [3] [6] The ornithine side chain can be utilized for head-to-tail or side-chain-to-side-chain cyclization.
- **Peptidomimetics and Constrained Peptides:** The incorporation of ornithine and its derivatives allows for the creation of peptidomimetics with altered pharmacokinetic properties. [7] The ability to selectively deprotect and modify the side chain of ornithine facilitates the introduction of conformational constraints, which can lead to peptides with improved receptor affinity and selectivity.
- **Bioconjugation and Linker Chemistry:** The delta-amino group of ornithine, once deprotected, serves as a handle for the attachment of various molecules, including cytotoxic drugs in antibody-drug conjugates (ADCs), imaging agents, or polyethylene glycol (PEG) to enhance solubility and circulation half-life. [1] While **Fmoc-Orn(Boc)-OH** itself is a building block, related Fmoc-protected amino acids are integral to the peptide linkers used in ADCs. [8] [9] [10]

Data Presentation

Table 1: Physicochemical Properties of **Fmoc-Orn(Boc)-OH**

Property	Value	Reference
CAS Number	109425-55-0	[11][12][13]
Molecular Formula	C ₂₅ H ₃₀ N ₂ O ₆	[11][12]
Molecular Weight	454.52 g/mol	[11][12][13]
Appearance	White solid	[12]
Purity (HPLC)	≥96.0%	[12][13]
Storage Temperature	2-8°C	[12]

Table 2: Typical Reagents and Solvents for Fmoc-SPPS

Reagent/Solvent	Purpose	Typical Concentration/Amount
Resin	Solid support for peptide synthesis (e.g., Rink Amide, Wang, 2-chlorotrityl)	0.1 - 1.0 mmol/g substitution
Fmoc-Orn(Boc)-OH	Amino acid building block	2-5 equivalents per coupling
Coupling Agents (e.g., HBTU, HCTU, DIC)	Activate the carboxylic acid for amide bond formation	2-5 equivalents per coupling
Base (e.g., DIEA, NMM, 2,4,6-Collidine)	Neutralize the protonated amine and facilitate coupling	2-10 equivalents per coupling
Deprotection Agent (Piperidine)	Remove the Fmoc protecting group	20% (v/v) in DMF
Solvents (DMF, DCM)	Swell the resin and dissolve reagents	As required
Cleavage Cocktail (e.g., TFA/TIS/H ₂ O)	Cleave the peptide from the resin and remove side-chain protecting groups	Varies based on peptide sequence

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Orn(Boc)-OH

This protocol outlines the manual synthesis of a peptide containing an ornithine residue using **Fmoc-Orn(Boc)-OH** on a Rink Amide resin for a C-terminal amide.

1. Resin Preparation:

- Weigh an appropriate amount of Rink Amide resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.[\[14\]](#)

- Swell the resin in dichloromethane (DCM) for at least 30 minutes, followed by washing with dimethylformamide (DMF).[\[14\]](#)

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF (v/v) for 1 minute.[\[15\]](#) Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 10-20 minutes to ensure complete Fmoc removal.[\[15\]](#)
- Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[\[14\]](#)[\[15\]](#)

3. Amino Acid Coupling:

- In a separate vial, dissolve **Fmoc-Orn(Boc)-OH** (e.g., 4 equivalents) and a coupling agent such as HCTU (e.g., 3.9 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIEA) (e.g., 8 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.[\[4\]](#)
- Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

4. Peptide Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O).
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Side-Chain Modification of Ornithine for Bioconjugation

This protocol describes the selective deprotection of the ornithine side chain and subsequent conjugation to a payload (e.g., a fluorescent dye). This process is performed while the peptide is still attached to the resin.

1. Peptide Synthesis:

- Synthesize the peptide on the solid support as described in Protocol 1, incorporating **Fmoc-Orn(Boc)-OH** at the desired position.
- Ensure the N-terminal Fmoc group of the final amino acid is left on to protect the alpha-amine.

2. Selective Boc Deprotection:

- Wash the peptide-resin with DCM.
- Treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes to selectively remove the Boc group from the ornithine side chain.
- Wash the resin thoroughly with DCM to remove TFA.
- Neutralize the protonated delta-amine with a solution of 10% DIEA in DMF.
- Wash the resin with DMF and DCM.

3. Conjugation of Payload:

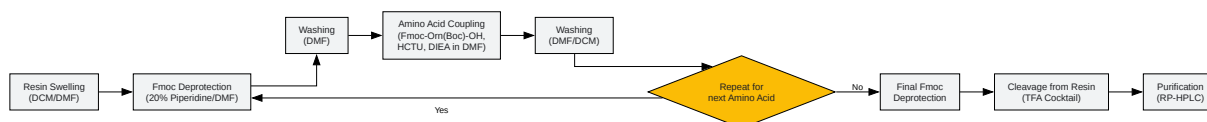
- Dissolve the payload (e.g., an NHS-ester of a fluorescent dye) in a suitable solvent like DMF.
- Add the payload solution and a base (e.g., DIEA) to the resin.
- Allow the reaction to proceed for 4-12 hours at room temperature.
- Wash the resin extensively with DMF and DCM to remove any unreacted payload.

4. Final Deprotection and Cleavage:

- Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1.

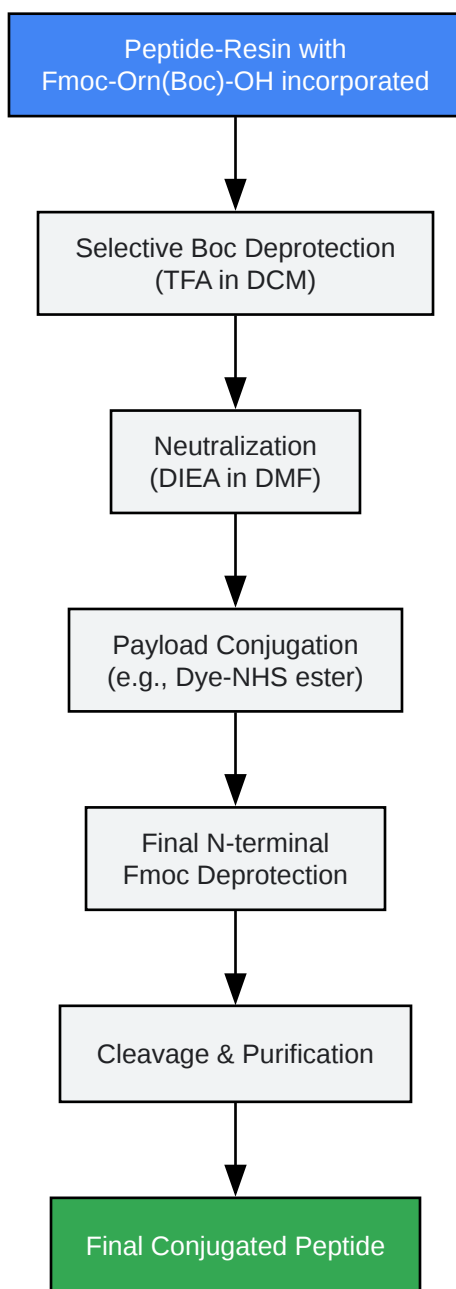
- Cleave the conjugated peptide from the resin and perform final deprotection using a standard cleavage cocktail (Protocol 1, step 5).
- Purify and analyze the conjugated peptide as described in Protocol 1, step 6.

Mandatory Visualization



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).



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